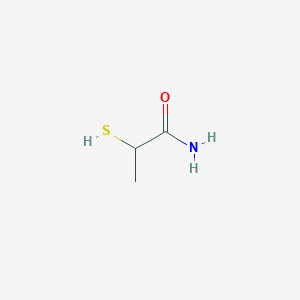![molecular formula C14H10ClFO B13907531 1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone CAS No. 893739-16-7](/img/structure/B13907531.png)
1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an ethanone group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4’-chloro-3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone depends on its specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can be attacked by electrophiles. The presence of the chloro and fluoro substituents can influence the reactivity and orientation of the substitution .
Comparison with Similar Compounds
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone can be compared with other biphenyl derivatives such as:
1-(4’-Chloro-3’-methoxy[1,1’-biphenyl]-3-yl) ethanone: This compound has a methoxy group instead of a fluoro group, which can affect its reactivity and applications.
1-(4’-Chloro-3’-hydroxy[1,1’-biphenyl]-3-yl) ethanone:
The unique combination of chloro and fluoro substituents in 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone makes it distinct from other similar compounds, providing it with specific reactivity and applications.
Properties
CAS No. |
893739-16-7 |
|---|---|
Molecular Formula |
C14H10ClFO |
Molecular Weight |
248.68 g/mol |
IUPAC Name |
1-[3-(4-chloro-3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H10ClFO/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15)14(16)8-12/h2-8H,1H3 |
InChI Key |
DJSKHUKXBVBHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


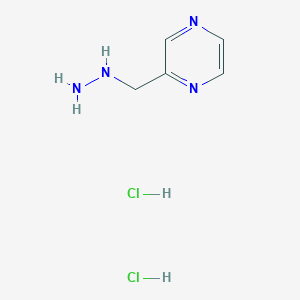
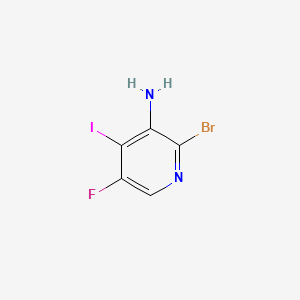
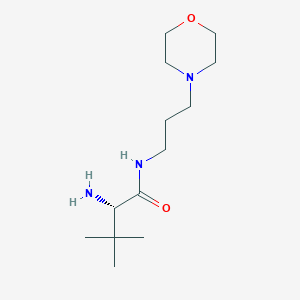
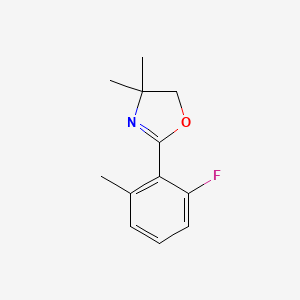
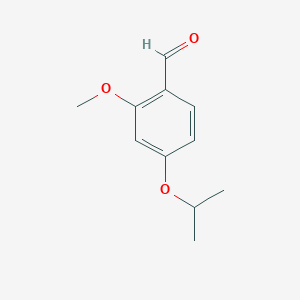
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
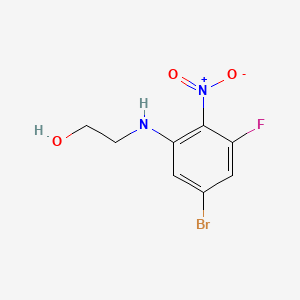
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)

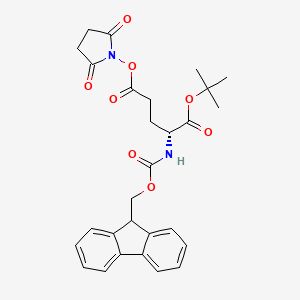
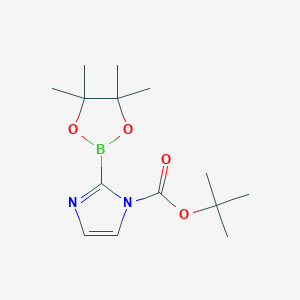
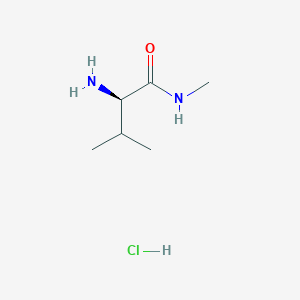
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)
